Chloromethyl 2-chloroacetate
Overview
Description
Chloromethyl 2-chloroacetate is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both chloromethyl and chloroacetate functional groups, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 2-chloroacetate can be synthesized through the reaction of chloroacetyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of methyl acetate. This process involves the use of chlorine gas and a catalyst, such as iron(III) chloride, under controlled conditions to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 2-chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed to form chloroacetic acid and methanol.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted esters, amides, and ethers.
Hydrolysis: Major products are chloroacetic acid and methanol.
Oxidation: Products include chloroacetic acid and other carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Chloromethyl 2-chloroacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloromethyl 2-chloroacetate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new compounds. The ester group can also undergo hydrolysis, releasing chloroacetic acid, which can further participate in chemical reactions .
Comparison with Similar Compounds
Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a chloromethyl group.
Methyl chloroacetate: Similar but with a methyl group instead of a chloromethyl group.
Chloroacetic acid: Lacks the ester group but shares the chloroacetate moiety.
Uniqueness: Chloromethyl 2-chloroacetate is unique due to the presence of both chloromethyl and chloroacetate functional groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for producing a wide range of compounds .
Properties
IUPAC Name |
chloromethyl 2-chloroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-3(6)7-2-5/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXOOYDUNWUMTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339271 | |
Record name | Acetic acid, chloro-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-23-5 | |
Record name | Acetic acid, chloro-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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